![molecular formula C11H11NO2 B6337039 5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one CAS No. 1007455-35-7](/img/structure/B6337039.png)

5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

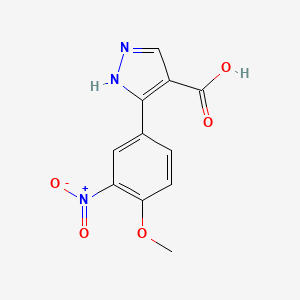

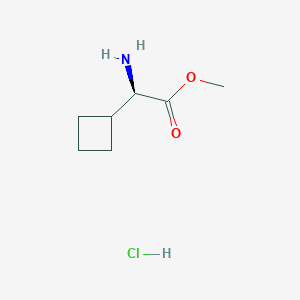

The synthesis of spirocyclic compounds, such as 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one, is a significant area of research in organic chemistry . Stereoselective synthesis approaches have been developed for spirocyclic oxindoles with spiro-3- to 8-membered rings . Recent strategies in the synthesis of spiroindole and spirooxindole scaffolds have also been reported .Molecular Structure Analysis

The molecular structure of 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can be analyzed using its InChI code and key . The InChI code is 1S/C11H13NO/c1-13-9-4-2-3-8-10 (9)11 (5-6-11)7-12-8/h2-4,12H,5-7H2,1H3 and the InChI key is MYUFPLMFHJOOLV-UHFFFAOYSA-N . Further analysis can be done using tools like ChemSpider .Chemical Reactions Analysis

The chemical reactions involving 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can be analyzed based on the types of chemical reactions and the stereochemistry involved . Sigmatropic rearrangements, including hydride shifts and Cope, Claisen, and Wittig rearrangements, can be considered .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can be analyzed based on its molecular weight, purity, and physical form . The compound is a white to yellow solid .Applications De Recherche Scientifique

PLK4 Inhibition

“5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one” is a potent and selective PLK4 inhibitor . PLK4 plays a key role in centriole replication, and its inhibition disrupts mitosis . This offers a novel approach to treating chromosomally unstable cancers .

Pancreatic Cancer Treatment

This compound has shown significant activity in pancreatic cancer patient-derived xenografts . Treatment with this compound significantly reduced tumor growth and increased survival in four out of the six models tested .

Reduction of Tumor-Initiating Cells

Treatment with “5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one” resulted in a significant reduction of tumor-initiating cells . This could potentially limit the ability of the cancer to spread or recur.

Impact on Proliferation Marker Ki-67

The use of this compound was associated with a reduction in the expression of the proliferation marker Ki-67 . This suggests that it may slow down the rate of cancer cell division.

Increase in Nuclear Diameter

An increase in nuclear diameter was observed during treatment with this compound . This could be indicative of changes in the cell cycle or cellular stress responses.

Development of Oral Antitumor Agents

The compound “5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one” (also known as CFI-400945) has been identified as a potent, orally active antitumor agent . This makes it a promising candidate for the development of new cancer therapies.

Safety and Hazards

Propriétés

IUPAC Name |

6-methoxyspiro[2H-isoindole-3,1'-cyclopropane]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)10(13)12-11(9)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUXTTUPUBRZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)

![t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)